molecular formula C15H8Cl2FNO B1664210 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline CAS No. 124495-31-4

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Cat. No.: B1664210
CAS No.: 124495-31-4
M. Wt: 308.1 g/mol
InChI Key: ZXLMSTBJMZJAAH-UHFFFAOYSA-N
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Description

LY214352, chemically known as 8-chloro-4-(2-chloro-4-fluorophenoxy) quinoline, is an antifungal compound. It has been identified as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines in fungi. This compound has shown significant efficacy against various fungal strains, making it a valuable asset in agricultural and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY214352 involves the reaction of 8-chloroquinoline with 2-chloro-4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of LY214352 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: LY214352 primarily undergoes substitution reactions due to the presence of halogen atoms on the quinoline ring. These reactions can be facilitated by nucleophiles under basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation and Reduction: While LY214352 is stable under oxidative conditions, it can undergo reduction reactions in the presence of reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

LY214352 has a wide range of applications in scientific research:

Mechanism of Action

LY214352 exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in fungi. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the fungal cells .

Comparison with Similar Compounds

    Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.

    UK-118005: An antifungal compound targeting RNA polymerase III.

Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .

Properties

CAS No.

124495-31-4

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

IUPAC Name

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H

InChI Key

ZXLMSTBJMZJAAH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Appearance

Solid powder

Key on ui other cas no.

124495-31-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline
LY 214352
LY214352

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2.0 g of 4,8-dichloroquinoline and 2.96 g of 2-chloro-4-fluorophenol was heated to 160° C. and stirred. Progress of the reaction was monitored using TLC. When no 4,8-dichloroquinoline remained, the product was washed with base to remove phenol, then purified using HPLC. A brown solid resulted, which was recrystallized in heptane to give 1.54 g of the title product as yellow crystals. Yield: 49%. M.P. 99°-101° C.
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2 g
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2.96 g
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Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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